2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, also known as DMBA-PE, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound of interest is closely related to a variety of synthetic compounds and has potential applications in chemical synthesis and structural analysis. For instance, the process for synthesizing a non-peptidic αvβ6 integrin antagonist, which is a potential therapeutic agent for Idiopathic Pulmonary Fibrosis, involves complex synthesis routes that could be related to the chemical structure and synthesis methods of the subject compound. These synthesis methods include alkylation and asymmetric Rh-catalysed addition, highlighting the compound's relevance in synthetic organic chemistry (Anderson et al., 2016).
Generation of Structurally Diverse Libraries
The compound's structural framework is conducive to generating structurally diverse libraries. For instance, ketonic Mannich bases have been used as starting materials in various alkylation and ring closure reactions, creating a wide array of structurally diverse compounds. Such compounds include thioethers, which are produced through reactions with aryl mercaptans. The diverse structures obtained from these reactions showcase the compound's potential in contributing to the diversity of chemical libraries (Roman, 2013).
Photophysical and Binding Properties
Certain derivatives related to the compound show remarkable photophysical and binding properties. For instance, 2-pyridin-2-yl-1H-indole derivatives have been studied for their optical spectroscopy and estrogen receptor (ER) binding properties, revealing long-wavelength fluorescent emission sensitive to solvent polarity and pH. These properties highlight the potential applications of the compound in photophysical studies and receptor-ligand interaction analyses (Kasiotis & Haroutounian, 2006).
Anticonvulsant and Antiviral Activities
Derivatives of the compound also show promising biological activities. For example, indole C-3 substituted derivatives have been synthesized and tested for their anticonvulsant activities, indicating potential therapeutic applications. Additionally, certain heterocyclic compounds synthesized from related structures exhibit cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, suggesting their relevance in antiviral research (Ahuja & Siddiqui, 2014).
properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-17-9-10-18(2)19(13-17)14-25-15-22(20-7-3-4-8-21(20)25)27-16-23(26)24-11-5-6-12-24/h3-4,7-10,13,15H,5-6,11-12,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWHXDXDWMDYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.